Estradiol 3-Enanthate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

. It is a long-acting prodrug of estradiol, which is a natural estrogen hormone. Estradiol 3-Enanthate is primarily used in hormonal birth control for women and is often combined with other hormones like dihydroxyprogesterone acetophenide .

Mécanisme D'action

Target of Action

Estradiol 3-Enanthate, also known as Estradiol Enanthate, is a synthetic estrane steroid and a long-lasting prodrug of estradiol in the body . The primary target of this compound is the estrogen receptor , which is found in various tissues in the body such as the female reproductive organs, breasts, hypothalamus, and pituitary .

Mode of Action

This compound, being an estrogen, acts as an agonist of the estrogen receptor . It enters target cells freely and interacts with the estrogen receptor. When the estrogen receptor has bound its ligand, it can enter the nucleus of the target cell and regulate gene transcription, leading to the formation of messenger RNA .

Biochemical Pathways

The activation of the estrogen receptor by this compound can influence various biochemical pathways. For instance, the follicle-stimulating hormone (FSH) pathway can influence the synthesis of estrogen by altering the activity of aromatase . FSH activates the FSH receptor, leading to the activation of the cAMP/PKA pathway, and finally inducing the expression of aromatase .

Pharmacokinetics

This compound is commonly administered via intramuscular injection, and it has high bioavailability when administered this way . It is metabolized in the liver, blood, and tissues via cleavage by esterases . The metabolites include estradiol, heptanoic acid, and other metabolites of estradiol . The elimination half-life of this compound is approximately 5.6–7.5 days , and its duration of action is about 20–30 days .

Result of Action

The action of this compound results in various molecular and cellular effects. For instance, it has been found to cause atrophy of the ovary, inhibition of follicular development, and irregular estrous cycles in female rats . In male rats, it leads to gonadal atrophy and suppression of spermatogenesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the crystallization of the compound, which in turn can affect its bioavailability . Additionally, the compound’s action can be influenced by the presence of other substances in the body, such as other hormones or drugs .

Analyse Biochimique

Biochemical Properties

Estradiol 3-Enanthate is an estrogen and hence is an agonist of the estrogen receptor, the biological target of estrogens like estradiol . It is metabolized in the liver, blood, and tissues via cleavage by esterases . The metabolites include estradiol, heptanoic acid, and metabolites of estradiol .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . Once the estrogen receptor has bound to its ligand, it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the estrogen receptor, and this complex can then enter the nucleus of the target cell, regulating gene transcription and formation of messenger RNA . This process influences the production of specific proteins that express the effect of estradiol upon the target cell .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has a high bioavailability when administered intramuscularly . The elimination half-life is between 5.6 to 7.5 days , and the duration of action is approximately 20 to 30 days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . In a study using male rats, it was found that administration of this compound significantly modified body characteristics, producing a feminizing change without altering blood pressure or generating harmful metabolic parameters .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized in the liver, blood, and tissues via cleavage by esterases into estradiol, heptanoic acid, and metabolites of estradiol .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has a high bioavailability when administered intramuscularly . It is predominantly found in the nuclear fraction .

Subcellular Localization

This compound is predominantly localized in the nucleus in both hormone-stimulated and untreated cells . Upon addition of an agonist, this compound forms numerous nuclear focal accumulations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Estradiol 3-Enanthate is synthesized by esterifying estradiol with enanthic acid (heptanoic acid). The reaction typically involves the use of an acid catalyst and an organic solvent. The process can be summarized as follows:

Reactants: Estradiol and enanthic acid.

Catalyst: Acid catalyst such as sulfuric acid.

Solvent: Organic solvent like toluene or dichloromethane.

Reaction Conditions: The mixture is heated under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Large-scale reactors are used to mix estradiol and enanthic acid.

Purification: The product is purified using techniques like recrystallization or chromatography to remove impurities.

Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and efficacy.

Analyse Des Réactions Chimiques

Types of Reactions

Estradiol 3-Enanthate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed to yield estradiol and enanthic acid.

Oxidation: Estradiol can be oxidized to form estrone.

Reduction: Estrone can be reduced back to estradiol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Hydrolysis: Estradiol and enanthic acid.

Oxidation: Estrone.

Reduction: Estradiol.

Applications De Recherche Scientifique

Estradiol 3-Enanthate has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Studied for its role in cellular processes and hormone regulation.

Medicine: Used in hormone replacement therapy and contraceptive formulations.

Industry: Employed in the pharmaceutical industry for the production of hormonal medications.

Comparaison Avec Des Composés Similaires

Estradiol 3-Enanthate is often compared with other estrogen esters such as:

Estradiol Valerate: Another long-acting ester of estradiol used in hormone replacement therapy.

Estradiol Cypionate: Similar to estradiol enanthate but with a different ester chain, leading to slightly different pharmacokinetics.

Ethinyl Estradiol: A synthetic form of estradiol with higher bioavailability, commonly used in oral contraceptives

Uniqueness

This compound is unique due to its long duration of action and its use in combination injectable contraceptives. Its ester chain allows for a slow and sustained release of estradiol, making it effective for long-term hormone therapy .

Propriétés

Numéro CAS |

55540-97-1 |

|---|---|

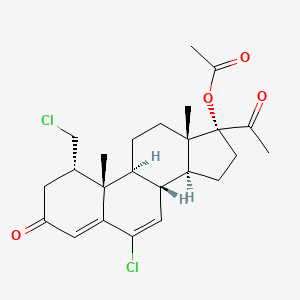

Formule moléculaire |

C25H36O3 |

Poids moléculaire |

384.56 |

Apparence |

White Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-yl heptanoate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(trifluoromethyl)phenyl]propyl methanesulfonate](/img/structure/B601906.png)

![1-[(4-Chlorophenyl)phenylmethyl]-4-(phenylsulfonyl)piperazine](/img/structure/B601913.png)